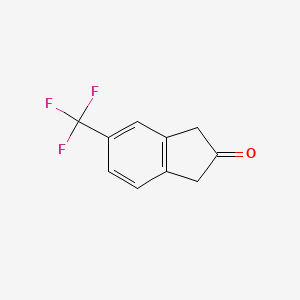

5-(Trifluoromethyl)-1H-inden-2(3H)-one

Descripción

Historical Context and Evolution of Indenone Scaffold Synthesis

The synthesis of the indenone core has been a subject of chemical research for decades, evolving from classical methods to highly efficient modern catalytic strategies. One of the earliest approaches to synthesizing 1-indanones, closely related precursors to indenones, was described in 1939 and involved the cyclization of hydrocinnamic acid using sulfuric acid. beilstein-journals.org A more common and versatile method has been the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids or their corresponding acid chlorides. beilstein-journals.org While effective, these methods often require harsh conditions and can be limited in substrate scope.

A significant leap in indenone synthesis came with the advent of transition-metal-catalyzed reactions. For nearly three decades, this area has been a major focus, with palladium (Pd) and rhodium (Rh) catalysts being frequently employed. researchgate.net The Larock indenone synthesis, first reported in 1993, marked a pivotal development, utilizing the palladium-catalyzed annulation of ortho-halogenated benzaldehydes with alkynes. researchgate.net This methodology provided a more direct route to functionalized indenones.

Since then, the field has expanded to include a variety of transition metals such as cobalt (Co), nickel (Ni), and iron (Fe) to catalyze the annulation process. researchgate.net Modern approaches often leverage C-H activation strategies, offering more atom-economical and environmentally friendly pathways. researchgate.net Other innovative techniques include iron-promoted oxidative tandem alkylation/cyclization of ynones and gold-catalyzed cyclization of 2-alkynylaldehyde cyclic acetals. nih.gov Non-conventional energy sources like microwaves have also been employed to accelerate reactions, such as the Nazarov cyclization of chalcones, significantly shortening reaction times. beilstein-journals.org

Significance of Trifluoromethyl Groups in Modern Organic Chemistry and Materials Science

The trifluoromethyl (CF₃) group has become a cornerstone in the design of functional molecules, largely due to the unique properties it imparts. The C-F bond is one of the strongest single bonds in organic chemistry, making the CF₃ group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes. beilstein-journals.org This enhanced metabolic stability can significantly prolong the half-life of a drug molecule in biological systems. beilstein-journals.orgnih.gov

From an electronic standpoint, the high electronegativity of the fluorine atoms makes the CF₃ group a potent electron-withdrawing substituent. beilstein-journals.orgrsc.org This property can profoundly alter the acidity or basicity of nearby functional groups and influence the electronic distribution within an aromatic ring, which can enhance binding interactions with biological targets. nih.govrsc.org Furthermore, the CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes, potentially increasing its bioavailability. beilstein-journals.orgnih.gov

The steric profile of the trifluoromethyl group is often compared to that of a chlorine atom or an isopropyl group, allowing it to act as a bioisostere for these groups. vulcanchem.comnih.gov Replacing a methyl group with a CF₃ group can protect the molecule from metabolic oxidation at that site while also introducing the beneficial electronic and lipophilic properties. vulcanchem.com In materials science, the incorporation of CF₃ groups can lead to enhanced thermal stability, modified dielectric properties, and reduced flammability. beilstein-journals.org

Research Rationale and Objectives Pertaining to 5-(Trifluoromethyl)-1H-inden-2(3H)-one

The specific compound 5-(Trifluoromethyl)-1H-inden-2(3H)-one is a subject of research interest due to the convergence of the established biological potential of the indenone scaffold and the advantageous properties conferred by the trifluoromethyl group. The indenone moiety is present in compounds that have demonstrated significant biological activities, including cytotoxic effects against human cancer cell lines and inhibitory action against enzymes like tubulin polymerase. beilstein-journals.org

The rationale for investigating this specific molecule is based on a well-established strategy in medicinal chemistry: molecular hybridization. By incorporating a trifluoromethyl group at the 5-position of the indenone ring, the objective is to create a novel derivative with potentially enhanced pharmacological properties. The key research objectives pertaining to 5-(Trifluoromethyl)-1H-inden-2(3H)-one include:

Synthesis and Characterization: To develop efficient and regioselective synthetic routes to the target molecule and to fully characterize its structure using modern spectroscopic methods (e.g., NMR, IR) and computational analysis.

Evaluation of Physicochemical Properties: To determine key properties such as lipophilicity (LogP), solubility, and metabolic stability, which are critical for predicting its behavior in biological systems. The presence of the CF₃ group is expected to significantly influence these parameters.

Biological Screening: To assess the biological activity of the compound in various assays. Based on the known activities of indenone derivatives, screening would likely focus on areas such as oncology, virology, and inflammatory diseases. For instance, related trifluoromethylated compounds have shown promise as antiviral and antimicrobial agents. rsc.orgmdpi.com The goal is to determine if the trifluoromethyl substitution leads to improved potency, selectivity, or a better pharmacokinetic profile compared to non-fluorinated analogues.

By pursuing these objectives, researchers aim to establish whether 5-(Trifluoromethyl)-1H-inden-2(3H)-one can serve as a valuable lead compound for the development of new therapeutic agents or as a functional building block in materials science.

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H7F3O |

|---|---|

Peso molecular |

200.16 g/mol |

Nombre IUPAC |

5-(trifluoromethyl)-1,3-dihydroinden-2-one |

InChI |

InChI=1S/C10H7F3O/c11-10(12,13)8-2-1-6-4-9(14)5-7(6)3-8/h1-3H,4-5H2 |

Clave InChI |

AKNWXTBHGMGKRM-UHFFFAOYSA-N |

SMILES canónico |

C1C(=O)CC2=C1C=CC(=C2)C(F)(F)F |

Origen del producto |

United States |

Elucidation of Reaction Mechanisms in the Formation of 5 Trifluoromethyl 1h Inden 2 3h One

Mechanistic Pathways of Key Synthetic Steps

The formation of 5-(Trifluoromethyl)-1H-inden-2(3H)-one typically proceeds through two critical transformations: the construction of the indanone core via an intramolecular cyclization and the introduction of the trifluoromethyl group.

Investigations into Intramolecular Cyclization Events

The indanone skeleton is commonly synthesized via an intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropanoic acid derivative. In the case of 5-(Trifluoromethyl)-1H-inden-2(3H)-one, the precursor would be 3-(4-(trifluoromethyl)phenyl)propanoic acid. This reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃).

The generally accepted mechanism for this acid-catalyzed cyclization involves the following steps:

Activation of the Carboxylic Acid: The carboxylic acid moiety of the precursor is activated by the acid catalyst. In the presence of a protic acid like PPA, the carbonyl oxygen of the carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon. With a Lewis acid like AlCl₃, the Lewis acid coordinates to the carbonyl oxygen, achieving a similar effect.

Formation of the Acylium Ion: The activated carboxylic acid derivative then eliminates a water molecule (or a related species in the case of a Lewis acid), leading to the formation of a highly reactive acylium ion intermediate. This electrophilic species is key to the subsequent cyclization.

Intramolecular Electrophilic Aromatic Substitution (SEAr): The acylium ion then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring. The trifluoromethyl group is a deactivating, meta-directing group. However, the cyclization occurs at the ortho position to the trifluoromethyl-substituted alkyl chain, which is a testament to the intramolecular nature of the reaction, where proximity often overrides electronic directing effects. This step leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or an arenium ion.

Deprotonation and Aromatization: A base (which can be the conjugate base of the acid catalyst or another species in the reaction mixture) abstracts a proton from the sp³-hybridized carbon of the Wheland intermediate that bears the new C-C bond. This restores the aromaticity of the benzene (B151609) ring and yields the final 5-(Trifluoromethyl)-1H-inden-2(3H)-one product.

The rate-determining step in this sequence is often the formation of the Wheland intermediate, as it involves the disruption of the aromatic system.

Mechanisms of Trifluoromethylation and Fluorination Reactions

The introduction of the trifluoromethyl (CF₃) group is a critical step in the synthesis. This can be achieved either by starting with a trifluoromethylated precursor, as described above, or by trifluoromethylating an existing indanone scaffold. The mechanisms of trifluoromethylation reactions are diverse and depend on the specific reagent used. Common trifluoromethylating agents include electrophilic, nucleophilic, and radical sources of the CF₃ group.

For the synthesis of related α-trifluoromethyl ketones, photoinduced radical trifluoromethylation has emerged as a powerful method. A plausible mechanism for the radical trifluoromethylation of an enol ether derivative of 1H-inden-2(3H)-one to introduce a CF₃ group at the α-position would proceed as follows:

Generation of the Trifluoromethyl Radical: A photocatalyst, upon irradiation with visible light, becomes excited. This excited state can then be oxidatively quenched by a trifluoromethyl source like CF₃Br or a Togni reagent, generating a trifluoromethyl radical (•CF₃).

Radical Addition: The highly electrophilic •CF₃ radical adds to the electron-rich double bond of the silyl (B83357) enol ether of the indanone. This addition typically occurs at the less substituted carbon, leading to the formation of a radical intermediate.

Oxidation and Desilylation: The resulting radical intermediate is then oxidized by the photocatalyst to form a cationic species. Subsequent loss of the silyl group (e.g., trimethylsilyl) leads to the formation of the α-trifluoromethyl ketone product.

Computational Chemistry for Mechanistic Insights

Computational chemistry provides a powerful lens through which to examine the intricate details of reaction mechanisms, including the structures of transient intermediates and the energetics of transition states that are often difficult or impossible to observe experimentally.

Density Functional Theory (DFT) Studies of Transition States and Intermediates

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. For the intramolecular Friedel-Crafts cyclization leading to 5-(Trifluoromethyl)-1H-inden-2(3H)-one, DFT calculations can be employed to model the key species along the reaction pathway.

Researchers can calculate the optimized geometries and energies of the reactant (3-(4-(trifluoromethyl)phenyl)propanoic acid complexed with the acid catalyst), the acylium ion intermediate, the Wheland intermediate, the transition state for the cyclization, and the final product. DFT studies on similar Friedel-Crafts acylations have shown that the formation of the acylium ion is often the rate-determining step. The transition state for the C-C bond-forming step (the SEAr reaction) can be located and characterized by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Analysis of Energetic Profiles and Reaction Coordinate Diagrams

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction coordinate diagram can be constructed. This diagram provides a visual representation of the energy changes that occur as the reaction progresses. The height of the energy barriers (activation energies) between intermediates determines the kinetics of each step.

Below is a representative, hypothetical reaction coordinate diagram for the intramolecular Friedel-Crafts cyclization step, based on typical profiles for such reactions.

Interactive Data Table: Hypothetical Energetic Profile for Friedel-Crafts Cyclization

| Species | Relative Energy (kcal/mol) |

| Reactant Complex | 0.0 |

| Acylium Ion Intermediate | +15.2 |

| Transition State (C-C bond formation) | +25.8 |

| Wheland Intermediate | +10.5 |

| Product | -5.7 |

Note: These values are illustrative and represent a plausible energetic landscape for the reaction.

This hypothetical profile suggests that the formation of the transition state for C-C bond formation is the highest energy barrier, making it the rate-determining step in this illustrative example

Structural Characterization and Spectroscopic Analysis of 5 Trifluoromethyl 1h Inden 2 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. By analyzing the absorption of electromagnetic radiation by nuclei in a magnetic field, it provides detailed information about the structure and dynamics of molecules. For fluorinated compounds like 5-(Trifluoromethyl)-1H-inden-2(3H)-one, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a derivative, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, specific signals corresponding to the different protons are observed. mdpi.com For instance, the methyl group protons appear as a singlet at 2.29 ppm. mdpi.com The aromatic protons exhibit complex multiplets in the region of 7.26 to 7.98 ppm. mdpi.com The chemical shifts and coupling constants of these protons are crucial for confirming the substitution pattern on the indenone core and any associated aromatic rings.

Table 1: ¹H NMR Data for 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one mdpi.com

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 2.29 | s | 3H | CH₃ |

| 7.26 | d, ³JH-H = 7.50 Hz | 1H | Aromatic H |

| 7.35-7.59 | m | 3H | Aromatic H |

| 7.91-7.98 | m | 4H | Aromatic H |

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, distinct signals are observed for each carbon atom. mdpi.com The carbonyl carbon (C=O) of the indenone ring is typically found at a low field, around 183.0 ppm. mdpi.com The carbon of the trifluoromethyl group (CF₃) appears as a quartet due to coupling with the three fluorine atoms, with a coupling constant (¹JC-F) of approximately 285 Hz. mdpi.com The carbon atom attached to the CF₃ group (C-CF₃) also shows a quartet with a smaller coupling constant (²JC-F) of around 32 Hz. mdpi.com

Table 2: ¹³C NMR Data for 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one mdpi.com

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 12.2 | CH₃ | ||

| 120.6 - 157.1 | Aromatic & Pyrazole C | ||

| 122.8 | q | ¹JC-F = 285 | CF₃ |

| 128.8 | q | ²JC-F = 32 | C-CF₃ |

| 183.0 | C=O |

Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. For molecules containing a trifluoromethyl group, the ¹⁹F NMR spectrum typically shows a singlet, as seen for 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one at -60.06 ppm. mdpi.com The chemical shift of the ¹⁹F signal can be influenced by the electronic environment of the trifluoromethyl group. Computational studies have been employed to predict ¹⁹F NMR chemical shifts for various trifluoromethyl derivatives of indenes, which can aid in their structural assignment. nih.gov The reactivity of some trifluoromethylating reagents has been studied using ¹⁹F NMR kinetics. nih.govresearchgate.net

Table 3: ¹⁹F NMR Data for Selected Trifluoromethyl Compounds

| Compound | Chemical Shift (δ ppm) | Solvent |

| 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one mdpi.com | -60.06 (s) | Not specified |

| N-(2-(trifluoromethyl)phenyl)picolinamide rsc.org | -60.92 | CDCl₃ |

| 1-(Trifluoromethyl)naphthalene rsc.org | -59.72 (s) | CDCl₃ |

| 1,3-Dimethoxy-2-(trifluoromethyl)benzene rsc.org | -54.90 (s) | CDCl₃ |

| 5-Nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one nih.govresearchgate.net | Not specified | Not specified |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the complete connectivity of atoms in a molecule. ipb.pt

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. ipb.pt

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). ipb.ptresearchgate.net

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations), which is crucial for piecing together the entire molecular structure, especially for complex heterocyclic systems. ipb.ptmdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and provides information about the functional groups present.

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. In the FTIR spectrum of an indenone derivative, characteristic absorption bands are expected. For example, in 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, a strong absorption band for the carbonyl group (C=O) stretching vibration is observed at 1708 cm⁻¹. mdpi.com The stretching vibrations of the aromatic C-F bonds in the trifluoromethyl group are typically found in the region of 1300-1100 cm⁻¹, with a notable band at 1321 cm⁻¹ for this derivative. mdpi.com The analysis of the fingerprint region (below 1500 cm⁻¹) can provide further structural details.

Table 4: Characteristic FTIR Absorption Bands for 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one mdpi.com

| Frequency (cm⁻¹) | Assignment |

| 1708 | C=O (carbonyl) stretching |

| 1321 | Ar-CF₃ stretching |

Raman Spectroscopy

The Raman spectrum of 5-(Trifluoromethyl)-1H-inden-2(3H)-one is expected to be dominated by several key vibrational modes. The carbonyl (C=O) stretching vibration of the five-membered ring ketone is anticipated to appear as a strong band in the region of 1700-1750 cm⁻¹. The aromatic C=C stretching vibrations of the benzene (B151609) ring are expected to produce multiple bands in the 1400-1600 cm⁻¹ range. The presence of the trifluoromethyl (-CF₃) group will give rise to characteristic symmetric and asymmetric stretching and bending vibrations, typically observed in the regions of 1100-1350 cm⁻¹ and 600-800 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic and aliphatic protons are expected in the 2900-3100 cm⁻¹ region.

Table 1: Predicted Raman Vibrational Modes for 5-(Trifluoromethyl)-1H-inden-2(3H)-one

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium |

| Carbonyl (C=O) Stretch | 1700 - 1750 | Strong |

| Aromatic C=C Stretch | 1580 - 1620 | Strong |

| Aromatic C=C Stretch | 1400 - 1500 | Medium |

| CF₃ Asymmetric Stretch | 1250 - 1350 | Strong |

| CF₃ Symmetric Stretch | 1100 - 1200 | Strong |

| In-plane C-H Bend | 1000 - 1100 | Medium |

| Out-of-plane C-H Bend | 800 - 900 | Medium |

| CF₃ Bending Modes | 600 - 800 | Medium |

Mass Spectrometry for Molecular Structural Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a molecule. For 5-(Trifluoromethyl)-1H-inden-2(3H)-one, with the chemical formula C₁₀H₇F₃O, the expected exact mass can be calculated. Based on the exact mass of its isomer, 5-(trifluoromethyl)-1H-inden-1-ol, the monoisotopic mass is 200.04489933 Da. nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds closely to this calculated value, confirming the elemental composition of the compound.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. The molecular ion of 5-(Trifluoromethyl)-1H-inden-2(3H)-one is expected to undergo characteristic fragmentation pathways. A common fragmentation for ketones is the loss of a CO molecule (28 Da), leading to a significant fragment ion. The trifluoromethyl group is relatively stable, but loss of a fluorine atom or the entire CF₃ group (69 Da) can also occur. The indenone ring system can undergo retro-Diels-Alder reactions or other rearrangements, leading to a complex fragmentation pattern that can be used to piece together the molecular structure.

Table 2: Predicted HRMS Data for 5-(Trifluoromethyl)-1H-inden-2(3H)-one

| Ion/Fragment | Chemical Formula | Calculated Exact Mass (Da) |

| [M]⁺ | C₁₀H₇F₃O | 200.0449 |

| [M-CO]⁺ | C₉H₇F₃ | 172.0500 |

| [M-CF₃]⁺ | C₉H₇O | 131.0497 |

| [C₇H₄F₃]⁺ | C₇H₄F₃ | 145.0265 |

| [C₆H₅]⁺ | C₆H₅ | 77.0391 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 5-(Trifluoromethyl)-1H-inden-2(3H)-one is not publicly available, the analysis of related indenone derivatives and compounds containing trifluoromethyl-substituted phenyl rings allows for a detailed prediction of its solid-state structure.

Analysis of Molecular Geometry and Conformational Features

The molecular structure of 5-(Trifluoromethyl)-1H-inden-2(3H)-one is expected to be largely planar, with the indenone core forming a rigid bicyclic system. The bond lengths and angles within the benzene ring are expected to be typical for an aromatic system, although the electron-withdrawing trifluoromethyl group may cause slight distortions. The five-membered ring will likely adopt a nearly planar conformation, with the sp² hybridized carbonyl carbon and adjacent sp³ hybridized carbons. The C=O bond length is anticipated to be around 1.22 Å. The C-F bond lengths within the trifluoromethyl group are expected to be approximately 1.33 Å, and the F-C-F bond angles will be close to the tetrahedral angle.

Table 3: Predicted Key Bond Lengths and Angles for 5-(Trifluoromethyl)-1H-inden-2(3H)-one

| Bond/Angle | Predicted Value |

| C=O Bond Length | ~ 1.22 Å |

| Aromatic C-C Bond Length | ~ 1.39 Å |

| C-CF₃ Bond Length | ~ 1.49 Å |

| C-F Bond Length | ~ 1.33 Å |

| C-C-C (in benzene ring) | ~ 120° |

| C-C=O Angle | ~ 125° |

| F-C-F Angle | ~ 107° |

Chemical Reactivity and Strategic Derivatization of 5 Trifluoromethyl 1h Inden 2 3h One

Electrophilic Aromatic Substitution Reactions on the Indenone Core

The aromatic ring of the indenone system is subject to electrophilic aromatic substitution (EAS). However, the reactivity and regioselectivity are significantly influenced by the substituents present. The trifluoromethyl group is a strongly electron-withdrawing and deactivating group. youtube.com Concurrently, the carbonyl group of the enone system also deactivates the aromatic ring towards electrophiles.

The CF3 group is known to be a meta-director in electrophilic aromatic substitution reactions. masterorganicchemistry.com This directing effect stems from the destabilization of the cationic intermediates (sigma complexes) formed during ortho and para attack. When the electrophile attacks the positions ortho or para to the CF3 group, one of the resulting resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing CF3 group, which is highly unfavorable. youtube.com In contrast, meta attack avoids this destabilizing interaction, making it the preferred pathway.

Therefore, for 5-(Trifluoromethyl)-1H-inden-2(3H)-one, electrophilic attack is predicted to occur at the positions meta to the trifluoromethyl group, which are C-4 and C-6. Given the additional deactivating effect of the fused ring system, these reactions typically require harsh conditions. For instance, nitration or halogenation would be expected to yield primarily the 6-substituted product, with the 4-substituted product as a minor isomer due to steric hindrance from the adjacent five-membered ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 6-Nitro-5-(trifluoromethyl)-1H-inden-2(3H)-one |

| Halogenation | Br₂/FeBr₃ | 6-Bromo-5-(trifluoromethyl)-1H-inden-2(3H)-one |

Nucleophilic Additions and Substitutions at the Carbonyl Moiety

The carbonyl group at the C-2 position is a key site for synthetic transformations, readily undergoing nucleophilic addition reactions. The electron-withdrawing nature of the adjacent aromatic ring and the CF3 group enhances the electrophilicity of the carbonyl carbon.

Common transformations include:

Reduction: The ketone can be reduced to the corresponding alcohol, 5-(trifluoromethyl)-2,3-dihydro-1H-inden-2-ol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard and Organolithium Reactions: Addition of organometallic reagents such as Grignard reagents (RMgX) or organolithiums (RLi) yields tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CHR) can convert the carbonyl group into an exocyclic double bond, forming 2-alkylidene-5-(trifluoromethyl)-2,3-dihydro-1H-indenes.

Formation of Imines and Related Derivatives: Condensation with primary amines (RNH₂) can form the corresponding imines, which can serve as intermediates for further functionalization.

A particularly significant reaction is the nucleophilic addition of the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), which is used for introducing trifluoromethyl groups. semanticscholar.org While the target molecule already contains a CF3 group, this type of reaction is crucial for synthesizing related structures. The process typically requires a nucleophilic initiator, such as a fluoride (B91410) source, to generate the trifluoromethide anion for addition to the carbonyl. semanticscholar.org

Transformations Involving the Trifluoromethyl Substituent

The trifluoromethyl group is exceptionally stable and generally resistant to chemical transformation due to the high strength of the carbon-fluorine bond. tcichemicals.com However, under specific and often harsh conditions, the C-F bonds can be activated. rsc.org

Selective transformation of an aromatic CF3 group is challenging but has been achieved. tcichemicals.comresearchgate.net These reactions often involve specialized reagents or catalytic systems. For example, methods have been developed for the partial or complete hydrolysis of the CF3 group to a carboxylic acid, or its conversion to other functional groups, though this is not a common or facile transformation. tcichemicals.com Defluorinative functionalization can convert trifluoromethyl arenes into other derivatives, but these methods often require specific directing groups or harsh microwave-assisted conditions. researchgate.net For 5-(Trifluoromethyl)-1H-inden-2(3H)-one, such transformations would likely require significant optimization to avoid decomposition of the indenone core.

Cycloaddition Reactions and Annulation Pathways

The enone functionality within the indenone core makes it a suitable partner in cycloaddition reactions. wikipedia.org These reactions are powerful tools for building complex polycyclic frameworks.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions between the enone double bond and an alkene can form cyclobutane-fused indanone derivatives. These reactions proceed through a triplet diradical intermediate. wikipedia.org

[3+2] Cycloaddition: The indenone can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like nitrile imines or azomethine ylides. researchgate.netnih.gov This approach leads to the synthesis of spirocyclic compounds where a five-membered heterocyclic ring is attached at the C-2 position of the indanone skeleton. researchgate.net

[4+2] Cycloaddition (Diels-Alder Reactions): While less common for the indenone itself to act as the diene, derivatives can be designed to participate. For instance, an in situ generated indenone dienophile can react with a conjugated diene to form indanone-fused cyclohexene (B86901) derivatives. researchgate.net

Annulation Reactions: Indanones are versatile precursors in annulation strategies to construct fused-ring systems. For example, Rh-catalyzed [5+2] cycloaddition with alkynes can lead to the formation of benzocycloheptenone structures. nih.gov

Table 2: Examples of Cycloaddition Reactions with Indenone Systems

| Reaction Type | Reactant Partner | Resulting Structure | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrile Imine | Spiro-1,2,4-triazole-indanone | nih.gov |

| [3+2] Cycloaddition | Azomethine Ylide | Spiro-pyrrolidine-indanone | researchgate.net |

Stereoselective Transformations and Chiral Derivatization Approaches

The synthesis of enantiomerically pure derivatives of 5-(Trifluoromethyl)-1H-inden-2(3H)-one is of significant interest for pharmaceutical applications. This can be achieved through several stereoselective strategies.

Asymmetric Reduction: The prochiral ketone can be reduced to a chiral alcohol using asymmetric reducing agents or catalysts. This is a common strategy for establishing a stereocenter. Chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) or enzymes can provide high enantioselectivity.

Chiral Auxiliaries: Attaching a chiral auxiliary to the indenone scaffold can direct subsequent reactions to proceed stereoselectively. After the desired transformation, the auxiliary can be removed.

Asymmetric Cycloadditions: The use of chiral catalysts in cycloaddition reactions can control the stereochemical outcome. For example, myoglobin-catalyzed cyclopropanation with trifluoromethylcarbene precursors has been shown to produce trifluoromethyl-substituted cyclopropanes with high diastereo- and enantioselectivity. rochester.edu While this is not a direct reaction on the indenone, it highlights a relevant strategy for creating chiral CF3-containing structures.

The synthesis of chiral 1-trifluoromethylindanes has been achieved through methods like the Friedel-Crafts cyclization of enantiopure trifluoromethyl-substituted acids. mdpi.com This underscores the importance of developing synthetic routes that control stereochemistry early in the sequence.

Directed Functionalization Strategies for the Indenone Scaffold

To overcome the inherent regioselectivity of the system, directed functionalization strategies can be employed. These methods use a directing group to position a metal catalyst near a specific C-H bond, enabling its selective activation and functionalization.

For aromatic systems containing a trifluoromethyl group, ortho-deprotonation (directed ortho-metalation) is a known strategy. tcichemicals.com Although the CF3 group itself is meta-directing for electrophilic attack, it can facilitate deprotonation at the ortho position with a strong base, allowing for subsequent reaction with an electrophile. tcichemicals.comcapes.gov.br In the case of 5-(Trifluoromethyl)-1H-inden-2(3H)-one, this could potentially enable functionalization at the C-4 or C-6 positions. However, the acidity of the α-protons at C-1 and C-3 of the indenone ring is a competing factor that must be considered. The choice of base and reaction conditions would be critical to achieve selective C-H activation on the aromatic ring versus enolate formation.

Advanced Computational Investigations and Theoretical Modeling of 5 Trifluoromethyl 1h Inden 2 3h One

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity. For 5-(Trifluoromethyl)-1H-inden-2(3H)-one, these calculations reveal how the electron-withdrawing trifluoromethyl group influences the electronic environment of the indenone core.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MESP map displays regions of positive and negative electrostatic potential on the electron density surface.

For 5-(Trifluoromethyl)-1H-inden-2(3H)-one, the MESP map would be characterized by several key features:

Negative Potential (Red/Yellow): Regions of negative potential are typically found around electronegative atoms, indicating areas that are susceptible to electrophilic attack. In this molecule, the most significant negative potential would be localized on the oxygen atom of the carbonyl group, making it a prime site for interaction with electrophiles.

Positive Potential (Blue): Regions of positive potential highlight areas that are electron-deficient and thus prone to nucleophilic attack. The hydrogen atoms of the aromatic ring and the aliphatic portion of the indenone structure would exhibit positive potential. The carbon atom of the carbonyl group would also show a significant positive potential.

Influence of the Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl (-CF3) group would create a region of significant positive potential on the aromatic ring, particularly at the carbon atom to which it is attached and the adjacent positions. This effect can modulate the reactivity of the entire molecule.

Hypothetical MESP Data for 5-(Trifluoromethyl)-1H-inden-2(3H)-one

| Atomic Site | MESP Value (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen | -55 | Electrophilic Attack |

| Carbonyl Carbon | +40 | Nucleophilic Attack |

| Aromatic Ring (average) | -10 to +15 | Modulated by -CF3 group |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

An NBO analysis of 5-(Trifluoromethyl)-1H-inden-2(3H)-one would reveal:

Hybridization: The analysis would confirm the sp2 hybridization of the carbonyl carbon and the aromatic carbons, and the sp3 hybridization of the aliphatic carbons in the five-membered ring.

Charge Distribution: NBO analysis provides a more detailed charge distribution than MESP. It would quantify the partial charges on each atom, showing a significant positive charge on the carbonyl carbon and negative charges on the carbonyl oxygen and fluorine atoms.

Hyperconjugative Interactions: A key aspect of NBO analysis is the examination of delocalization effects through hyperconjugative interactions. These interactions involve the donation of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital. In this molecule, significant interactions would be expected between the lone pairs of the carbonyl oxygen and the antibonding orbitals of adjacent carbon-carbon bonds, as well as between the C-H or C-C bonding orbitals and the antibonding orbitals of the C-F bonds in the trifluoromethyl group.

Hypothetical NBO Analysis Data for 5-(Trifluoromethyl)-1H-inden-2(3H)-one

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π*(C=O) | 45.0 |

| σ (C-C) of ring | σ*(C-F) | 2.5 |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis explores the different spatial arrangements of atoms in a molecule and their relative energies. For 5-(Trifluoromethyl)-1H-inden-2(3H)-one, the primary source of conformational flexibility is the five-membered ring of the indenone core.

A potential energy surface (PES) can be calculated to map the energy of the molecule as a function of its geometry. For this compound, the PES would likely show a relatively rigid structure due to the fused ring system. The five-membered ring can adopt different puckered conformations, such as an envelope or a twisted form. Computational analysis would identify the most stable conformer and the energy barriers to interconversion between different conformations. The trifluoromethyl group can also rotate, and the PES would reveal the rotational barrier and the preferred orientation of this group relative to the aromatic ring.

Hypothetical Conformational Energy Data

| Conformer | Dihedral Angle (C-C-C-C in 5-membered ring) | Relative Energy (kcal/mol) |

|---|---|---|

| Envelope | 20° | 0.0 |

| Twist | 35° | 1.2 |

Quantum Chemical Descriptors and Their Correlation with Chemical Properties

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its chemical reactivity and physical properties.

Key descriptors for 5-(Trifluoromethyl)-1H-inden-2(3H)-one include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The electron-withdrawing trifluoromethyl group would be expected to lower both the HOMO and LUMO energies compared to the unsubstituted indenone.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity.

Global Reactivity Descriptors: Other descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to provide a more comprehensive picture of the molecule's reactivity.

Hypothetical Quantum Chemical Descriptor Data

| Descriptor | Value | Implication |

|---|---|---|

| HOMO Energy | -7.5 eV | Moderate nucleophilicity |

| LUMO Energy | -2.0 eV | High electrophilicity |

| HOMO-LUMO Gap | 5.5 eV | High kinetic stability |

| Electronegativity (χ) | 4.75 | Good electron acceptor |

| Chemical Hardness (η) | 2.75 | Moderately hard molecule |

Development and Application of Computational Models

The data generated from these computational investigations can be used to develop predictive models for the behavior of 5-(Trifluoromethyl)-1H-inden-2(3H)-one. For instance, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the calculated quantum chemical descriptors with biological activity or toxicity.

Furthermore, computational models can simulate the interaction of this molecule with other chemical species, such as enzymes or receptors. Molecular docking simulations, for example, could predict the binding mode and affinity of 5-(Trifluoromethyl)-1H-inden-2(3H)-one to a specific protein target, providing insights into its potential pharmacological applications. These models are invaluable for rational drug design and the development of new materials with desired properties.

Synthetic Utility and Applications of 5 Trifluoromethyl 1h Inden 2 3h One in Organic Synthesis

As a Versatile Building Block for Complex Organic Synthesis

5-(Trifluoromethyl)-1H-inden-2(3H)-one serves as a highly functionalized precursor for the synthesis of more complex organic structures. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of both the aromatic ring and the enolate that can be formed from the ketone. While direct synthetic applications of this specific indenone are not extensively documented, the reactivity of the parent 2-indanone (B58226) provides a strong indication of its synthetic potential. For instance, the Michael addition of 2-indanone to various acceptors is a well-established reaction. researchgate.net It is anticipated that 5-(trifluoromethyl)-1H-inden-2(3H)-one would undergo similar reactions, providing access to a range of substituted indanone derivatives.

The carbonyl group is a key functional handle for a variety of transformations. For example, reduction of the ketone would yield the corresponding alcohol, which can be further functionalized. Grignard reactions or similar nucleophilic additions to the carbonyl would introduce new carbon-carbon bonds, expanding the molecular complexity. The synthesis of trifluoromethyl-substituted arylpropanoic acids and 1-indanones has been achieved through Friedel–Crafts alkylation using 2-(trifluoromethyl)acrylic acid, highlighting the accessibility of such fluorinated building blocks. beilstein-journals.org

The following table illustrates representative reactions that are expected to be applicable to 5-(Trifluoromethyl)-1H-inden-2(3H)-one based on the known chemistry of 2-indanones.

| Reaction Type | Reagents and Conditions | Expected Product Type | Reference for Analogy |

| Michael Addition | Vinyl phosphonate, chiral diamine catalyst | γ-Oxobisphosphonates | researchgate.net |

| Reduction | NaBH₄, MeOH | 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-2-ol | General Knowledge |

| Grignard Reaction | R-MgBr, Et₂O | 2-Alkyl-5-(trifluoromethyl)-2,3-dihydro-1H-inden-2-ol | General Knowledge |

| Wittig Reaction | Ph₃P=CHR, THF | 2-Alkylidene-5-(trifluoromethyl)-2,3-dihydro-1H-indene | General Knowledge |

Role in the Construction of Fused and Spirocyclic Frameworks

The construction of fused and spirocyclic frameworks is a significant area of organic synthesis, driven by the prevalence of these motifs in natural products and pharmaceuticals. Indanones are valuable substrates for annulation reactions to create such systems. rsc.org

Fused Frameworks:

Nitrogen-containing fused heterocycles are of particular interest. For example, the reaction of 2-arylidedene indanones with 6-aminopyrimidine can yield indeno-fused pyridopyrimidine scaffolds. rsc.org Following this logic, condensation of 5-(trifluoromethyl)-1H-inden-2(3H)-one with an appropriate aldehyde would generate an α,β-unsaturated ketone, which could then undergo cyclocondensation to form a fused heterocyclic system.

Another approach involves the synthesis of indenoindoles from indanone derivatives and aryl hydrazines. rsc.org The trifluoromethyl group on the indanone precursor would be incorporated into the final fused indole (B1671886) product. The synthesis of fused heterocycles can also be achieved through intramolecular cyclization reactions. For example, appropriately substituted indanones can be converted to fused polycyclic aromatic hydrocarbons.

Spirocyclic Frameworks:

Spirocyclic compounds, characterized by two rings connected through a single common atom, are another important class of molecules. The synthesis of spirocyclic Δ⁴-isoxazolines has been achieved via a [3+2] cycloaddition of indanone-derived nitrones with alkynes. nih.gov This methodology could be readily adapted to 5-(trifluoromethyl)-1H-inden-2(3H)-one, leading to novel trifluoromethylated spiro-isoxazolines.

Furthermore, the synthesis of spiro-β-lactams, a core structure in many antibiotics, often utilizes the Staudinger ketene-imine cycloaddition. nih.gov An appropriately derived imine from 5-(trifluoromethyl)-1H-inden-2(3H)-one could serve as a precursor in such a reaction. An organocatalyzed asymmetric Mannich/cyclization tandem reaction of 2-isothiocyano-1-indanones with 2-benzothiazolimines has been developed to construct chiral spirocyclic compounds containing both benzothiazolimine and indanone scaffolds. nih.gov This highlights the potential for creating complex, chiral spirocycles from indanone-based starting materials.

The following table summarizes potential strategies for the synthesis of fused and spirocyclic frameworks using 5-(Trifluoromethyl)-1H-inden-2(3H)-one.

| Framework Type | Synthetic Strategy | Key Intermediates/Reactions | Reference for Analogy |

| Fused Pyrimidine | Condensation-Cyclocondensation | α,β-Unsaturated ketone from indenone | rsc.org |

| Fused Indole | Fischer Indole Synthesis | Reaction with aryl hydrazines | rsc.org |

| Spiro-isoxazoline | [3+2] Cycloaddition | Indanone-derived nitrone | nih.gov |

| Spiro-β-lactam | Staudinger Cycloaddition | Imine derived from indenone | nih.gov |

| Spiro-imidazolidine-thione | Mannich/Cyclization Tandem | Reaction with isothiocyanates | nih.gov |

Application in the Synthesis of Fluorinated Heterocyclic Systems

The incorporation of fluorine into heterocyclic compounds is a widely used strategy in medicinal chemistry to enhance their biological activity. mdpi.com 5-(Trifluoromethyl)-1H-inden-2(3H)-one is an excellent starting material for the synthesis of a variety of fluorinated heterocycles, where the indenone ring can be either transformed or used as a scaffold to build the heterocyclic moiety.

Nitrogen-Containing Heterocycles:

The synthesis of fluorinated pyrazoles and indazoles is of significant interest. researchgate.net A notable example is the acid-catalyzed synthesis of a tricyclic, trifluoromethylated indenopyrazole from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine. mdpi.com While this starts from a 1,3-dione, it demonstrates the feasibility of constructing fused pyrazoles from indane-based systems. A similar condensation of 5-(trifluoromethyl)-1H-inden-2(3H)-one with a substituted hydrazine (B178648) could potentially lead to the formation of an indeno[1,2-c]pyrazole system, directly incorporating the trifluoromethyl group from the starting material.

Oxygen-Containing Heterocycles:

The synthesis of fused oxygen-containing heterocycles is also achievable. For instance, the reaction of 2-isothiocyanato-1-indanones with 2-hydroxyaryl-substituted α-amido sulfones can lead to fused ring heterocycles with three adjacent stereogenic centers. rsc.org Although this example uses a 1-indanone (B140024) derivative, the principle of using a functionalized indanone to construct a fused O-heterocycle is applicable.

Sulfur-Containing Heterocycles:

The synthesis of sulfur-containing heterocycles from indanones is also a viable route. A base-mediated condensation of α-chloroindanone with thiourea (B124793) or N-arylthiourea can result in the formation of 2-indenothiazoles. rsc.org The synthesis of 5-(trifluoromethyl)-1H-inden-2(3H)-one would likely involve steps that could be adapted to produce an α-halo derivative, making it a suitable precursor for such sulfur-containing heterocycles.

The following table provides examples of potential synthetic routes to fluorinated heterocycles from 5-(Trifluoromethyl)-1H-inden-2(3H)-one.

| Heterocycle Type | Synthetic Approach | Key Reagents/Intermediates | Reference for Analogy |

| Indeno[1,2-c]pyrazole | Condensation with Hydrazines | Substituted hydrazines | mdpi.com |

| Fused O-Heterocycle | Cyclization with Hydroxyaryl Compounds | Functionalized indanone (e.g., isothiocyanate) | rsc.org |

| Indenothiazole | Condensation with Thiourea | α-Halo-5-(trifluoromethyl)-1H-inden-2(3H)-one | rsc.org |

Potential in Advanced Organic Materials Development

Indenone derivatives have been investigated for their applications in organic materials science, particularly in the development of functional materials with interesting optical and electronic properties. tandfonline.com The introduction of a trifluoromethyl group can significantly impact these properties by altering the electron affinity, charge transport characteristics, and molecular packing of the resulting materials.

The reactivity of the carbonyl group allows for the attachment of various functional units, enabling the tuning of the material's properties. For instance, Knoevenagel condensation with active methylene (B1212753) compounds can lead to the formation of extended conjugated systems. The trifluoromethyl group's strong electron-withdrawing nature could be exploited to create n-type organic semiconductor materials, which are less common than their p-type counterparts.

Further research into the synthesis and characterization of polymers and oligomers derived from 5-(trifluoromethyl)-1H-inden-2(3H)-one could reveal novel materials with applications in electronics, photonics, and other advanced technologies.

Future Research Directions and Emerging Methodologies

Development of Sustainable and Atom-Economical Synthetic Routes

The future of synthesizing 5-(Trifluoromethyl)-1H-inden-2(3H)-one and its derivatives will heavily lean towards green chemistry principles. The development of sustainable and atom-economical routes is paramount to minimize environmental impact and improve efficiency.

One promising avenue is the use of organocatalysis. For instance, a highly efficient, green synthesis of indeno[1,2-b]pyridines has been demonstrated using 3,5-Bis(trifluoromethyl) phenylammonium triflate (BFPAT) as a reusable organocatalyst. jourcc.comresearchgate.net This approach involves a four-component reaction that proceeds with operational simplicity and high yields in an environmentally benign solvent like ethanol. jourcc.comresearchgate.net Future work could adapt this catalytic system for the asymmetric synthesis of chiral indenone derivatives, a key development for pharmaceutical applications.

Another sustainable approach is mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. The synthesis of 3-trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides has been successfully achieved under solvent-free mechanochemical conditions, demonstrating the potential of this technique for constructing complex fluorinated molecules. rsc.org Adapting such solvent-free methods to the synthesis of the indenone core of 5-(trifluoromethyl)-1H-inden-2(3H)-one could significantly reduce chemical waste.

Furthermore, enzymatic reactions offer a highly selective and environmentally friendly alternative to traditional chemical methods. The synthesis of (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol is achieved with high enantiomeric excess using an alcohol dehydrogenase and a formate (B1220265) dehydrogenase for cofactor recycling. google.com Exploring enzymatic pathways for the synthesis or modification of 5-(trifluoromethyl)-1H-inden-2(3H)-one could provide access to enantiomerically pure compounds under mild conditions.

| Catalyst System | Reactants | Solvent | Key Advantages |

| 3,5-Bis(trifluoromethyl) phenylammonium triflate (BFPAT) | Aldehyde, Aromatic Ketone, 1,3-Indanedione, Ammonium Acetate | Ethanol | Green catalyst, simple operation, high yields. jourcc.comresearchgate.net |

| Mechanochemical (Ball-milling) | Sulfonimidamides, β-alkoxyvinyl trifluoromethylketones | Solvent-free | Reduced waste, novel reactivity. rsc.org |

| Alcohol Dehydrogenase / Formate Dehydrogenase | 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one, Sodium Formate, NAD | Phosphate Buffer | High enantioselectivity (>99% ee), mild conditions. google.com |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Understanding and expanding the reactivity of 5-(Trifluoromethyl)-1H-inden-2(3H)-one is crucial for its application as a versatile synthetic intermediate. Future research will likely focus on discovering novel transformations that leverage the unique electronic properties conferred by the trifluoromethyl group.

One area of exploration is the transformation of related heterocyclic systems. For example, 5-acylated N-fluoroalkyl-1,2,3-triazoles have been shown to undergo thermal denitrogenation to form ketenimine intermediates, which then cyclize to produce trifluoromethyl-substituted isoquinolines and other heterocycles. nih.gov Investigating analogous transformations starting from derivatives of 5-(Trifluoromethyl)-1H-inden-2(3H)-one could lead to new classes of complex fused-ring systems.

The development of novel C-H functionalization and cross-coupling reactions on the indenone scaffold will also be a significant research focus. The synthesis of related compounds like (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one is typically achieved through a Claisen-Schmidt condensation. nih.gov Future work could explore direct C-H arylation or other coupling methods to introduce diverse substituents onto the indenone ring, bypassing the need for pre-functionalized starting materials.

Additionally, the reaction of 4-aryl-6-(trifluoromethyl)-2H-pyran-2-ones with sodium azide (B81097) to form highly functionalized CF3-1,2,3-triazoles demonstrates how trifluoromethylated rings can be opened and rearranged to generate new molecular architectures. researchgate.net Applying similar ring-opening and cycloaddition strategies to 5-(Trifluoromethyl)-1H-inden-2(3H)-one could yield unprecedented molecular skeletons with potential biological activity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and efficiency. Applying these technologies to the synthesis of 5-(Trifluoromethyl)-1H-inden-2(3H)-one and its analogues is a key future direction.

Flow chemistry is particularly well-suited for handling hazardous reagents and reactive intermediates often involved in fluorination reactions. Electrochemical flow reactors, for instance, can be used for the generation and in-situ reaction of unstable intermediates like carbocations. thieme-connect.de This technology could be applied to perform selective oxidations or reductions on the indenone core. The use of electrochemical microreactors with parallel laminar flow allows for reactions between substrates and nucleophiles that might otherwise be incompatible under batch conditions. thieme-connect.de

Automated synthesis platforms can be used to rapidly generate libraries of indenone derivatives for high-throughput screening in drug discovery programs. By combining flow chemistry with automated purification and analysis, researchers can explore a vast chemical space around the 5-(Trifluoromethyl)-1H-inden-2(3H)-one core with minimal manual intervention. This approach has been highlighted as a key enabling technology for accelerating the discovery of new molecules. organic-chemistry.org

| Flow Chemistry Technique | Potential Application for Indenone Synthesis | Advantages |

| Electrochemical Flow Reactor | Selective oxidation or reduction of the indenone core. | Enhanced safety, precise control over reaction conditions, access to reactive intermediates. thieme-connect.de |

| Microwave-Assisted Flow | Generation of reactive intermediates for subsequent transformations. | Rapid heating, increased reaction rates, scalability. organic-chemistry.org |

| Parallel Laminar Flow | Reactions involving unstable intermediates or incompatible reagents. | Overcomes limitations of batch processing, enables novel transformations. thieme-connect.de |

Advanced Computational Design and Optimization of Analogues

Computational chemistry and in silico design are indispensable tools for modern drug discovery and materials science. These methods will be instrumental in guiding the synthesis of novel analogues of 5-(Trifluoromethyl)-1H-inden-2(3H)-one with optimized properties.

Molecular modeling can be used to predict the binding affinity of indenone derivatives to biological targets, allowing for the rational design of more potent and selective drug candidates. By understanding the structure-activity relationships (SAR), researchers can prioritize the synthesis of compounds with the highest probability of success.

Computational tools can also be used to predict the physicochemical properties of novel analogues, such as solubility, metabolic stability, and toxicity. This allows for the early identification and mitigation of potential liabilities, reducing the time and cost of drug development. Furthermore, density functional theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the indenone core, providing insights that can guide the development of new synthetic methodologies.

Synergistic Applications in Specialized Chemical Fields

The unique properties of the trifluoromethyl group suggest that 5-(Trifluoromethyl)-1H-inden-2(3H)-one and its derivatives could find synergistic applications in various specialized fields beyond traditional medicinal chemistry.

In materials science , the strong electron-withdrawing nature of the CF3 group can be exploited to create novel organic electronic materials. Indenone derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or n-type semiconductors. The synthesis of poly-1,2,3-triazole compounds containing trifluoromethyl groups has been explored for the development of dense, stable energetic materials, suggesting that the indenone core could also be incorporated into high-energy materials. rsc.org

In chemical biology , indenone-based fluorescent probes could be developed for imaging and sensing applications. The indenone scaffold can be functionalized with fluorophores and recognition elements to create tools for studying biological processes in real-time.

The development of novel trifluoromethyl-containing building blocks is also crucial for agrochemical research . The trifluoromethyl group is a common feature in many modern pesticides and herbicides, and 5-(Trifluoromethyl)-1H-inden-2(3H)-one could serve as a starting point for the discovery of new crop protection agents.

Q & A

Q. What spectroscopic techniques are commonly employed to confirm the structure of 5-(Trifluoromethyl)-1H-inden-2(3H)-one and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, including H and C NMR, is standard for structural confirmation. For example, H NMR (400 MHz, Chloroform-d) resolves keto-enol tautomerism in derivatives, as seen in esterified analogs . Infrared (IR) spectroscopy and mass spectrometry (e.g., FAB-HRMS) further validate functional groups and molecular weights .

Q. What synthetic strategies are effective for preparing derivatives of 5-(Trifluoromethyl)-1H-inden-2(3H)-one?

- Methodological Answer : Esterification using 2-methylallyl groups under reflux conditions yields carboxylate derivatives (71% yield) . Condensation reactions with aldehydes (e.g., 3-formyl-1H-indole-2-carboxylic acid) in acetic acid via reflux (3–5 hours) form conjugated systems . Purification via column chromatography (e.g., ethyl acetate/hexane) ensures product homogeneity .

Q. How is antimicrobial activity evaluated for this compound, and what bacterial strains are typically tested?

- Methodological Answer : Activity is assessed against Gram-negative (E. coli, P. vulgaris) and Gram-positive (S. aureus, B. subtilis) bacteria using agar diffusion or broth dilution. Antifungal testing includes A. niger and C. albicans. Minimum inhibitory concentration (MIC) values are determined via serial dilution .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic properties of 5-(Trifluoromethyl)-1H-inden-2(3H)-one?

- Methodological Answer : Density Functional Theory (DFT) with the B3LYP/6-31G(d,p) basis set calculates HOMO-LUMO gaps, electronegativity, and global electrophilicity. Mulliken charges and molecular electrostatic potential (MEP) maps reveal electron-rich regions, correlating with reactivity in electrophilic substitutions . For example, the trifluoromethyl group reduces electron density at the indenone core, enhancing electrophilicity .

Q. What role does the trifluoromethyl group play in modulating the compound’s physicochemical properties?

- Methodological Answer : The -CF group increases hydrophobicity (logP ~3.9) and thermal stability (mp 56.7–59.2°C) . Electron-withdrawing effects lower HOMO energy (-6.2 eV), enhancing oxidative stability. Computational studies show it reduces polar surface area (17.1 Å), impacting solubility and membrane permeability .

Q. How can reaction conditions be optimized to address low yields in derivative synthesis?

- Methodological Answer : Catalyst screening (e.g., CuI for click chemistry) and solvent selection (e.g., PEG-400/DMF mixtures) improve reaction efficiency . Temperature control (reflux vs. RT) and stoichiometric adjustments (1.1 equiv aldehydes) minimize side products . Monitoring via TLC ensures reaction completion .

Q. What analytical challenges arise in characterizing tautomeric forms of this compound?

- Methodological Answer : Keto-enol tautomerism is detected via H NMR peak splitting (e.g., 0.5:1 ratio in Chloroform-d) . Variable-temperature NMR and X-ray crystallography resolve dynamic equilibria. Computational IR frequency comparisons validate dominant tautomers .

Data Contradictions and Validation

Q. How should researchers reconcile discrepancies in reported antimicrobial activity across studies?

- Methodological Answer : Variations in MIC values may stem from strain-specific resistance or assay conditions (e.g., agar vs. broth). Cross-validation using standardized CLSI protocols and positive controls (e.g., ciprofloxacin) is critical. Structural analogs with electron-withdrawing groups often show enhanced Gram-negative activity .

Q. Why do computational predictions of reactivity sometimes conflict with experimental results?

- Methodological Answer : Solvent effects and steric hindrance (e.g., in bulky esters) are often omitted in gas-phase DFT models. Hybrid QM/MM simulations incorporating solvation (e.g., PCM model) improve accuracy . Experimental validation via kinetic studies (e.g., Hammett plots) resolves such gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.